molecular formula C13H8F3NO2 B1326251 6-(3-(Trifluoromethyl)phenyl)picolinic acid CAS No. 887982-06-1

6-(3-(Trifluoromethyl)phenyl)picolinic acid

Cat. No.: B1326251
CAS No.: 887982-06-1
M. Wt: 267.2 g/mol
InChI Key: YZNOMKDIUYYLSO-UHFFFAOYSA-N
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Description

6-(3-(Trifluoromethyl)phenyl)picolinic acid is a compound that has garnered significant interest in scientific research due to its unique properties and potential applications in various fields. The compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a picolinic acid moiety. This structural arrangement imparts distinct chemical and physical properties to the compound, making it valuable for various applications .

Scientific Research Applications

6-(3-(Trifluoromethyl)phenyl)picolinic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a catalyst in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, agrochemicals, and pharmaceuticals[][2].

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-(Trifluoromethyl)phenyl)picolinic acid typically involves the reaction of fluorinated benzyl compounds with picolinic acid derivatives. One common method includes the reaction of 3-(trifluoromethyl)benzyl bromide with picolinic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product[2][2].

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to isolate the final product[2][2].

Chemical Reactions Analysis

Types of Reactions

6-(3-(Trifluoromethyl)phenyl)picolinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-(3-(Trifluoromethyl)phenyl)picolinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, altering their structure and function. This interaction can inhibit or activate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-(Trifluoromethyl)picolinic acid
  • 3-(Trifluoromethyl)benzoic acid
  • 2-(Trifluoromethyl)pyridine

Uniqueness

6-(3-(Trifluoromethyl)phenyl)picolinic acid is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring and its connection to the picolinic acid moiety. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds [2][2].

Properties

IUPAC Name

6-[3-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO2/c14-13(15,16)9-4-1-3-8(7-9)10-5-2-6-11(17-10)12(18)19/h1-7H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZNOMKDIUYYLSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20647057
Record name 6-[3-(Trifluoromethyl)phenyl]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887982-06-1
Record name 6-[3-(Trifluoromethyl)phenyl]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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